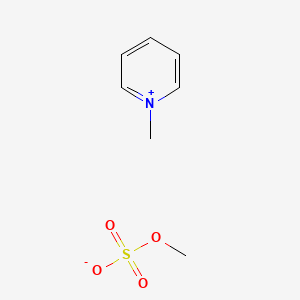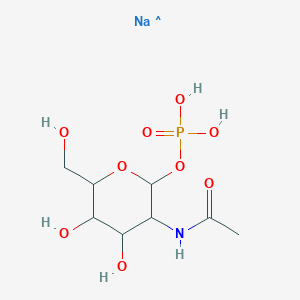
1-Methylpyridin-1-ium methyl sulfate
Vue d'ensemble
Description
1-Methylpyridin-1-ium methyl sulfate is a quaternary ammonium compound derived from pyridine. It is known for its ionic liquid properties and is used in various chemical reactions and industrial applications. The compound is formed by the methylation of pyridine, resulting in a positively charged nitrogen atom, which is balanced by a methyl sulfate anion.
Méthodes De Préparation
1-Methylpyridin-1-ium methyl sulfate is typically synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+[\text{CH}_3\text{OSO}_3]- ] This method is straightforward and efficient, making it suitable for both laboratory and industrial-scale production .
Analyse Des Réactions Chimiques
1-Methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.
Condensation Reactions: It serves as an effective medium for the Biginelli reaction, facilitating the synthesis of pyrimidinone derivatives under mild conditions.
Common reagents used in these reactions include aldehydes, ketones, and urea, with the major products being structurally diverse pyrimidinones .
Applications De Recherche Scientifique
1-Methylpyridin-1-ium methyl sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Methylpyridin-1-ium methyl sulfate exerts its effects is primarily through its ionic nature. The positively charged nitrogen atom interacts with various molecular targets, facilitating reactions and stabilizing transition states. In biological systems, it may induce chemopreventive phase II enzymes via the Nrf2/ARE pathway, contributing to its potential anti-carcinogenic effects .
Comparaison Avec Des Composés Similaires
1-Methylpyridin-1-ium methyl sulfate can be compared to other quaternary ammonium compounds, such as:
N-Methylpyridinium Chloride: Similar in structure but with a chloride anion instead of methyl sulfate.
Pyridinium Salts: A broader category that includes various derivatives with different substituents and anions.
The uniqueness of this compound lies in its specific ionic liquid properties and its effectiveness as a reaction medium in organic synthesis .
Propriétés
IUPAC Name |
1-methylpyridin-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.CH4O4S/c1-7-5-3-2-4-6-7;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJOMPYEGLQVQM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601464 | |
| Record name | 1-Methylpyridin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37943-43-4 | |
| Record name | 1-Methylpyridin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)
![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)



![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)

